1-cyclopropyl-5,7-dimethyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclopropyl group, multiple methyl groups, and a pyrido[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-4-one core, introduction of the cyclopropyl group, and attachment of the oxazole moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrido[2,3-d]pyrimidin-4-one core.
Alkylation reactions: to introduce the cyclopropyl and methyl groups.
Coupling reactions: to attach the oxazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as:
Flow chemistry: for continuous production.
Catalysis: to enhance reaction efficiency.
Purification methods: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxazole moiety to corresponding amines.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Exploration of its properties for use in advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to exert its effects.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOPROPYL-5,7-DIMETHYL-2-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: shares similarities with other pyrido[2,3-d]pyrimidin-4-one derivatives and oxazole-containing compounds.
Uniqueness
Structural Uniqueness: The combination of cyclopropyl, methyl, and oxazole groups in a single molecule.
Functional Uniqueness: Potential for unique biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-cyclopropyl-5,7-dimethyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4O2S/c1-13-7-5-6-8-18(13)23-26-19(16(4)30-23)12-31-24-27-22(29)20-14(2)11-15(3)25-21(20)28(24)17-9-10-17/h5-8,11,17H,9-10,12H2,1-4H3 |
InChI Key |
RPBDKKFIPHXEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=O)C4=C(N3C5CC5)N=C(C=C4C)C |
Origin of Product |
United States |
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